Omeprazole, sel de disodium

Vue d'ensemble

Description

Omeprazole Acid Disodium Salt is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is specifically formulated to enhance the stability and solubility of omeprazole, making it suitable for various pharmaceutical applications .

Applications De Recherche Scientifique

Omeprazole Acid Disodium Salt has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .

Biochemical Pathways

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .

Result of Action

The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .

Analyse Biochimique

Biochemical Properties

Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Omeprazole Acid Disodium Salt blocks acid secretion in response to all stimuli .

Cellular Effects

Omeprazole Acid Disodium Salt has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Molecular Mechanism

Omeprazole Acid Disodium Salt exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of Omeprazole Acid Disodium Salt .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of Omeprazole Acid Disodium Salt produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .

Dosage Effects in Animal Models

In animal models, the standard dose of Omeprazole Acid Disodium Salt is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of Omeprazole Acid Disodium Salt inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .

Metabolic Pathways

Omeprazole Acid Disodium Salt is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .

Subcellular Localization

Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Disodium Salt involves several steps, starting with the preparation of omeprazole. The key steps include:

Formation of the benzimidazole ring: This involves the reaction of 2-mercapto-5-methoxybenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions.

Oxidation: The resulting compound is then oxidized to form the sulfoxide derivative.

Salt Formation: The final step involves the reaction of the sulfoxide derivative with disodium carbonate to form Omeprazole Acid Disodium Salt

Industrial Production Methods

Industrial production of Omeprazole Acid Disodium Salt typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfoxide.

Reduction: Reduction of the sulfoxide group back to the thioether.

Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Omeprazole sulfone.

Reduction: Omeprazole thioether.

Substitution: Various substituted derivatives of omeprazole.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lansoprazole

- Esomeprazole

- Pantoprazole

- Rabeprazole

Uniqueness

Omeprazole Acid Disodium Salt is unique due to its enhanced stability and solubility compared to other proton pump inhibitors. This makes it particularly suitable for use in pharmaceutical formulations where stability and solubility are critical .

Activité Biologique

Omeprazole Acid Disodium Salt, commonly known as omeprazole sodium, is a proton pump inhibitor (PPI) that plays a critical role in the management of acid-related gastrointestinal disorders. This compound is primarily utilized to suppress gastric acid secretion, thus alleviating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article explores the biological activity of omeprazole sodium, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Pharmacokinetics

The pharmacokinetic properties of omeprazole sodium are essential for understanding its biological activity. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 367.40 g/mol |

| Bioavailability | 30-40% |

| Peak Plasma Concentration | 0.5-3.5 hours after administration |

| Volume of Distribution | ~0.3 L/kg |

| Protein Binding | ~95% |

| Half-life | 0.5-1 hour (healthy subjects) |

| Clearance | 500-600 mL/min (healthy subjects) |

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 30 to 120 minutes. The absolute bioavailability is approximately 30-40%, primarily due to extensive first-pass metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Omeprazole exerts its biological effects by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition blocks the final step of gastric acid production, leading to a significant reduction in gastric acidity. The active form of omeprazole forms a covalent bond with the proton pump, effectively inactivating it and preventing acid secretion for an extended duration .

Serum Gastrin Levels

Clinical studies indicate that long-term administration of omeprazole leads to increased serum gastrin levels due to feedback from reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia and elevated levels of Chromogranin A (CgA), which may complicate diagnostic evaluations for neuroendocrine tumors .

Clinical Efficacy

Omeprazole sodium has demonstrated significant efficacy in treating various acid-related disorders. A systematic review highlighted its effectiveness in managing GERD and peptic ulcers, with notable improvements in symptom relief and healing rates compared to placebo and other PPIs .

Case Study Example:

A randomized controlled trial involving 200 patients with erosive esophagitis showed that patients treated with omeprazole experienced a higher rate of complete healing compared to those receiving alternative treatments .

Safety Profile

While omeprazole is generally well-tolerated, it can cause adverse effects in some individuals. Common side effects include headaches, gastrointestinal disturbances (nausea, diarrhea), and increased risk of infections due to altered gastric pH levels. Long-term use has been associated with potential risks such as kidney disease and bone fractures .

Adverse Events Summary:

In a clinical trial assessing the safety profile of omeprazole sodium, 30% of participants reported adverse events, most being mild or moderate. Notable events included gastrointestinal symptoms and transient metabolic changes .

Propriétés

Numéro CAS |

120003-84-1 |

|---|---|

Formule moléculaire |

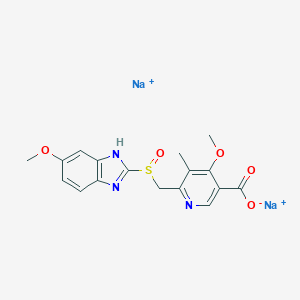

C17H15N3Na2O5S |

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |

Clé InChI |

MPYYXGKWXYQANB-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

SMILES canonique |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Pictogrammes |

Irritant |

Synonymes |

5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.